molecular formula C11H15NO4 B6245912 2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid CAS No. 2352060-41-2

2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid

Cat. No.: B6245912
CAS No.: 2352060-41-2
M. Wt: 225.2
InChI Key:
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Description

2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid is a notable chemical compound, primarily found in plants and animals. It is synthesized into a drug for treating Parkinson’s disease

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid involves several steps. One common method is the hydroxylation of L-tyrosine using tyrosine hydroxylase, an enzyme that catalyzes the conversion of L-tyrosine to L-DOPA . This reaction requires molecular oxygen and tetrahydrobiopterin as cofactors.

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme tyrosine hydroxylase, which then converts L-tyrosine to L-DOPA in large quantities .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dopamine, which further oxidizes to form norepinephrine and epinephrine.

    Reduction: The compound can be reduced to form dihydroxyphenylalanine derivatives.

    Substitution: It can undergo substitution reactions where the amino group is replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen and enzymes like tyrosine hydroxylase.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents like halogens or alkyl groups can be used for substitution reactions.

Major Products Formed

    Dopamine: Formed through oxidation.

    Norepinephrine and Epinephrine: Further oxidation products of dopamine.

    Dihydroxyphenylalanine Derivatives: Formed through reduction reactions.

Scientific Research Applications

2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its role in neurotransmitter synthesis and function.

    Medicine: Widely used in the treatment of Parkinson’s disease and other neurological disorders.

    Industry: Used in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The compound exerts its effects primarily by being converted into dopamine in the brain. This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase. Dopamine then acts on dopamine receptors to regulate various physiological functions, including motor control, mood, and reward pathways .

Comparison with Similar Compounds

Similar Compounds

    L-tyrosine: A precursor to 2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid.

    Dopamine: The direct product of this compound oxidation.

Uniqueness

This compound is unique due to its dual role as both a precursor to dopamine and a therapeutic agent for Parkinson’s disease. Its ability to cross the blood-brain barrier and be converted into dopamine makes it particularly valuable in medical applications .

Properties

CAS No.

2352060-41-2

Molecular Formula

C11H15NO4

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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